

Best practices for handling and storing 1-Aminocyclopropane-1-carboxylic acid.

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Compound of Interest

Compound Name: 1-Aminocyclopropane-1-carboxylic acid

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Technical Support Center: 1-Aminocyclopropane-1-carboxylic acid (ACC)

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling, storing, and using **1-Aminocyclopropane-1-carboxylic acid (ACC)** in a research setting.

Frequently Asked Questions (FAQs)

1. What is 1-Aminocyclopropane-1-carboxylic acid (ACC)?

1-Aminocyclopropane-1-carboxylic acid (ACC) is a cyclic non-proteinogenic amino acid that serves as the direct precursor to the plant hormone ethylene.^{[1][2][3]} It is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS) and is converted to ethylene by ACC oxidase (ACO).^{[2][4][5]} Beyond its role in ethylene biosynthesis, emerging research suggests that ACC itself can act as a signaling molecule in plants, independent of ethylene.^{[4][5][6]}

2. What are the primary applications of ACC in research?

Researchers, scientists, and drug development professionals use ACC for a variety of applications, including:

- Studying the ethylene biosynthesis pathway and its regulation.[1][4][5]
- Investigating the physiological effects of ethylene on plant growth, development, and stress responses.[4][5]
- Exploring ethylene-independent signaling pathways.[2][6]
- As a tool to manipulate ethylene production in plant tissues for agricultural and biotechnological purposes.
- In neuroscience, investigating its role as an agonist/antagonist of NMDA receptors.[7]

3. How should solid ACC be stored?

Solid **1-Aminocyclopropane-1-carboxylic acid** should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8]

4. How should ACC solutions be prepared and stored?

For experimental use, ACC is typically dissolved in a suitable solvent, often water or a buffer. The stability of ACC in solution can be pH-dependent.[9] It is advisable to prepare fresh solutions for each experiment to avoid degradation. If short-term storage is necessary, refrigeration at 4°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or below may be appropriate, though stability under these conditions should be verified for the specific experimental context.

5. What are the main safety hazards associated with ACC?

According to safety data sheets, **1-Aminocyclopropane-1-carboxylic acid** can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][10] It is important to handle ACC in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][11] Avoid creating dust when handling the solid form.[8]

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving ACC.

Issue 1: Inconsistent or No Biological Response to ACC Treatment

- Possible Cause 1: ACC Degradation.
 - Troubleshooting Step: Prepare fresh ACC solutions for each experiment. If using a stock solution, ensure it has been stored properly (refrigerated or frozen) and for a limited time. The stability of ACC can be affected by factors such as pH and the presence of certain microorganisms.[\[9\]](#)[\[12\]](#)
- Possible Cause 2: Incorrect Concentration.
 - Troubleshooting Step: Verify the calculations for your working solution concentration. Ensure accurate weighing of the solid ACC and correct volume measurements. It may be beneficial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
- Possible Cause 3: Inefficient Uptake by the Plant Tissue.
 - Troubleshooting Step: The method of application can influence uptake. Consider alternative application methods such as vacuum infiltration, direct application to the root system, or using a surfactant (after confirming it does not interfere with the experiment).
- Possible Cause 4: Ethylene-Insensitive Mutants or Genotypes.
 - Troubleshooting Step: If working with mutant lines, confirm their ethylene sensitivity. Some mutants, like *ein2-5*, may show insensitivity to ethylene but still respond to ACC, suggesting an ethylene-independent signaling pathway.[\[6\]](#)

Issue 2: Unexpected or Off-Target Effects

- Possible Cause 1: Ethylene-Independent Signaling.
 - Troubleshooting Step: Be aware that ACC can have biological effects that are not mediated by ethylene.[\[4\]](#)[\[5\]](#) To distinguish between ethylene-dependent and -independent effects, consider co-treating with an ethylene perception inhibitor (e.g., 1-MCP) or using ethylene-insensitive mutants.

- Possible Cause 2: Contamination of ACC.
 - Troubleshooting Step: Ensure the purity of the ACC used. If impurities are suspected, consider using a higher purity grade of ACC or purifying the existing stock.
- Possible Cause 3: Interaction with Other Compounds in the Media.
 - Troubleshooting Step: Review the composition of your growth media or experimental buffer. Some components may interact with ACC or influence its stability and activity.

Issue 3: Inaccurate Quantification of ACC

- Possible Cause 1: Interference in the Assay.
 - Troubleshooting Step: When quantifying ACC, be aware of potential interferences. For example, in the widely used assay that converts ACC to ethylene with NaOCl, certain amines and ethanol can interfere with the results.[\[13\]](#)[\[14\]](#)
- Possible Cause 2: Inefficient Extraction.
 - Troubleshooting Step: The extraction method can significantly impact the recovery of ACC from plant tissues.[\[13\]](#) A method using gas chromatography-mass spectrometry (GC-MS) with isotope dilution has been shown to be effective for accurate quantification.[\[15\]](#)

Data Presentation

Table 1: Physical and Chemical Properties of **1-Aminocyclopropane-1-carboxylic acid**

Property	Value	Reference
CAS Number	22059-21-8	[8][16]
Molecular Formula	C4H7NO2	[3][8]
Molecular Weight	101.10 g/mol	[3][8]
Appearance	White solid	[3]
Melting Point	198–201 °C	[3]
Chirality	Achiral	[3]

Experimental Protocols

Protocol 1: Preparation of a 1 mM ACC Stock Solution

- Objective: To prepare a 1 mM aqueous stock solution of **1-Aminocyclopropane-1-carboxylic acid**.
- Materials:
 - **1-Aminocyclopropane-1-carboxylic acid** (MW: 101.10 g/mol)
 - Nuclease-free water
 - Sterile conical tube (e.g., 50 mL)
 - Analytical balance
 - Magnetic stirrer and stir bar
 - Sterile filter (0.22 µm)
- Procedure:
 1. Weigh out 10.11 mg of solid ACC using an analytical balance.
 2. Transfer the ACC to a 50 mL conical tube.

3. Add approximately 80 mL of nuclease-free water.
4. Add a sterile magnetic stir bar and place the tube on a magnetic stirrer.
5. Stir until the ACC is completely dissolved.
6. Bring the final volume to 100 mL with nuclease-free water.
7. Sterilize the solution by passing it through a 0.22 μm filter into a sterile container.
8. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

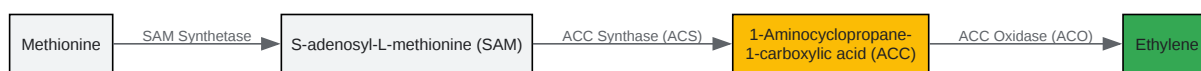
Protocol 2: Quantification of ACC Deaminase Activity

This protocol provides a general method for the quantitative assessment of ACC deaminase activity, often found in plant growth-promoting rhizobacteria.

- Objective: To quantify the enzymatic activity of ACC deaminase by measuring the production of α -ketobutyrate.
- Principle: ACC deaminase catalyzes the conversion of ACC to α -ketobutyrate and ammonia. The amount of α -ketobutyrate produced can be determined spectrophotometrically.
- Procedure (adapted from Yedidia et al., 1999 as cited in[17]):
 1. Prepare a standard curve using known concentrations of α -ketobutyrate (e.g., 10–200 μmol).
 2. Inoculate a suitable synthetic medium with the microorganism of interest. The medium should be supplemented with a known concentration of ACC (e.g., 0.5, 1.0, 1.5, or 2.0 mM).[17][18] A control with no added ACC should also be included.
 3. After a defined incubation period, pellet the cells by centrifugation.
 4. The supernatant, containing the cell-free extract with the enzyme, is used for the assay.
 5. Mix the cell-free extract with a buffered solution containing a known concentration of ACC.

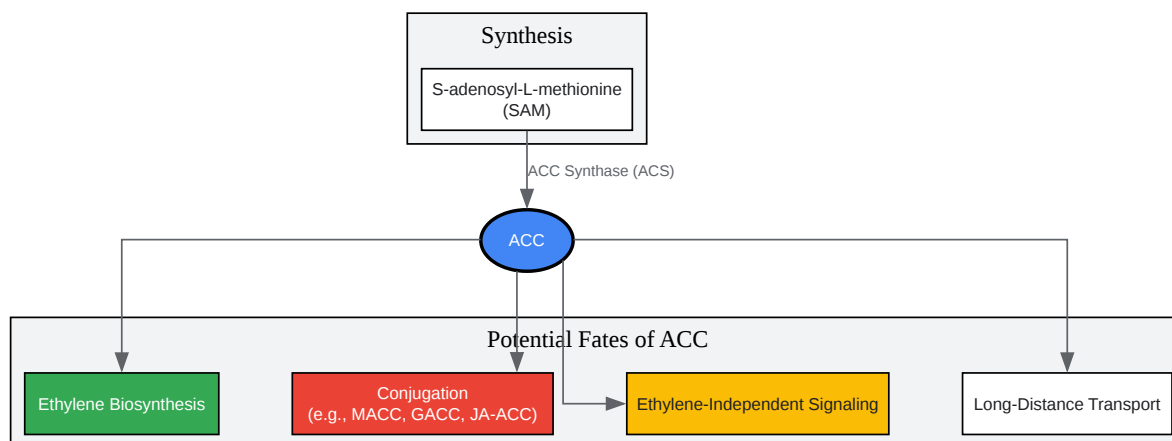
6. Incubate the reaction mixture at an optimal temperature for a specific duration.
7. Stop the reaction by adding a suitable reagent (e.g., HCl).
8. Add a colorimetric reagent (e.g., 2,4-dinitrophenylhydrazine) that reacts with α -ketobutyrate to produce a colored product.
9. Measure the absorbance of the solution at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.
10. Determine the concentration of α -ketobutyrate produced by comparing the absorbance to the standard curve.
11. Calculate the ACC deaminase activity, typically expressed in units per milligram of protein.

Visualizations



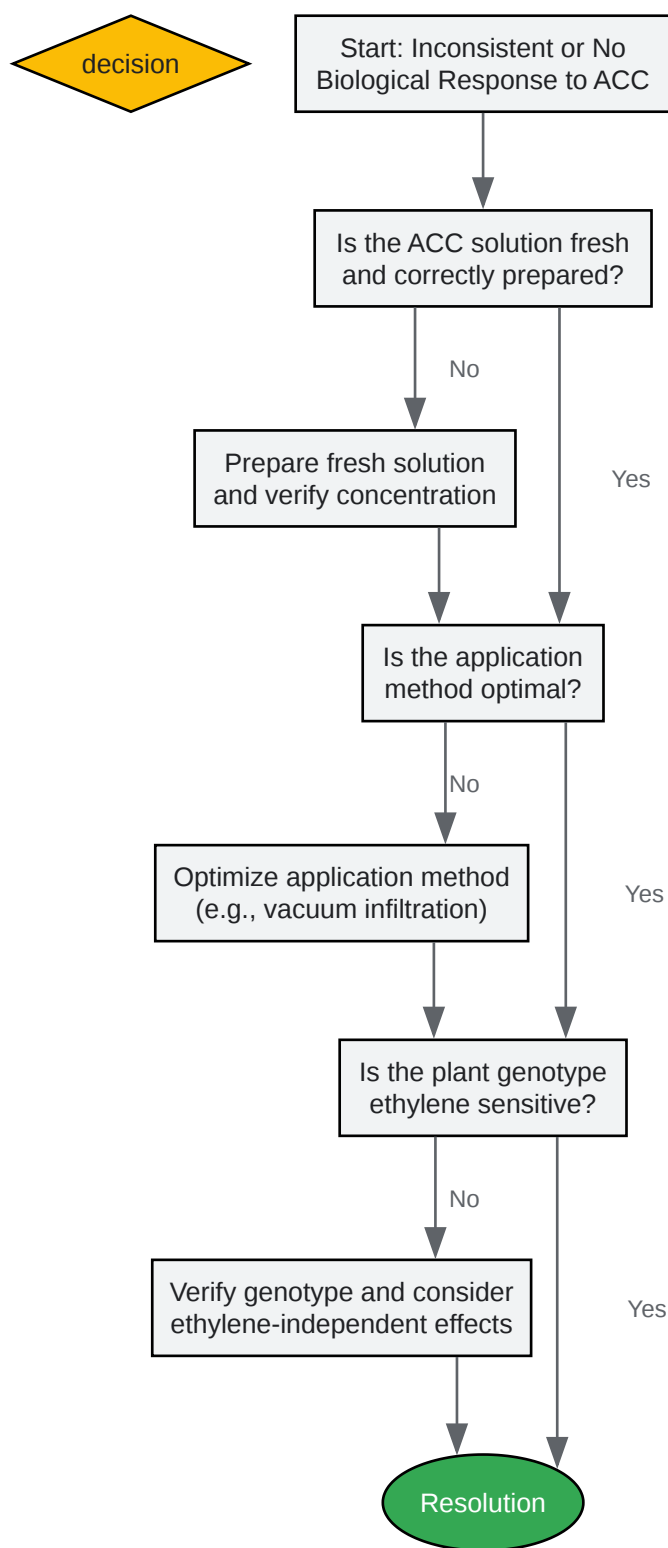
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Caption: The canonical ethylene biosynthesis pathway in plants.



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Caption: Overview of ACC synthesis and its subsequent metabolic and signaling roles.



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Caption: Troubleshooting workflow for inconsistent experimental results with ACC.

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